1,4-Dimethoxy-4-methyl-1,2-pentadiene
Description
Structure
3D Structure
Properties
CAS No. |
79989-45-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
InChI |
InChI=1S/C8H14O2/c1-8(2,10-4)6-5-7-9-3/h6-7H,1-4H3 |
InChI Key |
XUFYOCHISBOQMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=C=COC)OC |
Origin of Product |
United States |
Stereochemical Principles and Analysis in 1,4 Dimethoxy 4 Methyl 1,2 Pentadiene Analogues
Elucidating Axial Chirality in Allene (B1206475) Systems
Allenes are organic compounds containing a distinctive C=C=C structure, where one carbon atom forms double bonds with two adjacent carbons. wikipedia.org This arrangement results in a linear geometry for the central carbon atom, which is sp-hybridized, while the two terminal carbons are sp²-hybridized. wikipedia.org A key stereochemical feature of allenes is that the planes containing the substituents on the terminal carbons are twisted 90° relative to each other. wikipedia.orgmasterorganicchemistry.com While the parent molecule, allene (propadiene), is achiral due to the presence of two mirror planes, substituted allenes can exhibit a form of stereoisomerism known as axial chirality. masterorganicchemistry.comvedantu.com
Axial chirality arises not from a chiral center (a single atom with four different substituents), but from the non-planar arrangement of groups around a chiral axis. wikipedia.orglibretexts.org In allenes, the C=C=C bond sequence constitutes this chiral axis. youtube.com For an allene of the general structure R¹R²C=C=CR³R⁴ to be chiral, a necessary and sufficient condition is that the two substituents on each terminal carbon must be different (i.e., R¹ ≠ R² and R³ ≠ R⁴). masterorganicchemistry.comvedantu.comyoutube.com This substitution pattern eliminates planes of symmetry, rendering the molecule non-superimposable on its mirror image. masterorganicchemistry.comyoutube.com The prediction that appropriately substituted allenes could be chiral was made by van't Hoff as early as 1875 and was experimentally confirmed in 1935. wikipedia.orgyale.edu
The absolute configuration of a chiral allene is designated using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. wikipedia.orgechemi.com The stereochemical descriptors are denoted as (aR) and (aS), where 'a' stands for axial. egyankosh.ac.in To assign the configuration, the molecule is viewed along the chiral axis. The substituents on the "near" terminal carbon are ranked by priority, as are the substituents on the "far" carbon. An additional rule specifies that the near substituents have higher priority than the far ones. wikipedia.orgechemi.com A path is then traced from the highest-priority substituent to the next highest priority substituent. If this path is clockwise, the configuration is assigned (aR); if it is counter-clockwise, it is (aS). yale.eduechemi.comstackexchange.com
Stereochemical Influence of Methoxy (B1213986) and Alkyl Substituents on Allene Frameworks
Electronic Effects: The methoxy group exerts a dual electronic influence: it is inductively withdrawing due to the high electronegativity of the oxygen atom, but it is also a strong resonance donor due to the oxygen's lone pairs of electrons. This resonance effect can increase electron density in the π-system of the allene. Alkyl groups are generally considered weak electron-donating groups through an inductive effect. libretexts.org The differing electronic properties of substituents on the two C=C bonds in an allene system can determine the regioselectivity of chemical reactions, such as electrophilic additions. acs.orgnih.gov
Steric Effects: Steric hindrance, which relates to the size of the substituent groups, plays a critical role in the stereochemistry of allenes. libretexts.org Bulky substituents can restrict rotation around single bonds adjacent to the allene and influence the conformational preferences of the molecule. In analogues of 1,4-dimethoxy-4-methyl-1,2-pentadiene, the steric interactions between the methoxy group, the methyl groups, and other parts of the molecule will dictate the most stable three-dimensional arrangement. For instance, in reactions involving substituted allenes, steric factors can work in concert with electronic interactions to determine the stereochemical outcome. acs.orgnih.gov The interplay between steric and electronic effects is crucial for controlling the stereoselectivity in the synthesis of complex chiral allenes. mdpi.com
Chiroptical Properties and Their Correlation with Allene Stereochemistry
Chiroptical properties, which arise from the differential interaction of chiral molecules with polarized light, are essential for characterizing the stereochemistry of allenes. The primary techniques used are optical rotation and circular dichroism (CD) spectroscopy. acs.orgchemistrywithatwist.comyoutube.com
Optical Rotation: Optical rotation measures the rotation of the plane of plane-polarized light as it passes through a sample of a chiral compound. The sign and magnitude of the specific rotation ([α]) are characteristic of a particular enantiomer. An empirical guideline known as the Lowe-Brewster rule relates the sign of the optical rotation at the sodium D-line to the absolute configuration of the allene. rsc.org This rule considers the polarizability of the substituents to predict whether an isomer will be dextrorotatory (+) or levorotatory (-). rsc.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. youtube.com A CD spectrum plots this differential absorption (Δε) against wavelength and provides detailed information about the electronic structure and absolute configuration of the molecule. acs.orgchemistrywithatwist.com The spectrum of a chiral allene shows characteristic peaks, known as Cotton effects, which correspond to electronic transitions within the allene chromophore. rsc.orgchemistrywithatwist.com
The correlation between the CD spectrum and the absolute configuration of an allene is often established through empirical rules and theoretical calculations. For example, a quasi-quadrant rule has been proposed that relates the stereochemistry of an allene to the sign of the Cotton effect associated with the lowest-energy absorption band (typically in the 220-250 nm range). rsc.org The presence of substituents like methoxy and alkyl groups modifies the electronic transitions of the allene chromophore, which is reflected in the CD spectrum. rsc.org Computational methods are frequently used to simulate the CD spectra of proposed structures, and a match between the calculated and experimental spectra provides a reliable assignment of the absolute configuration. chemistrywithatwist.com
Below is a table showing representative chiroptical data for a chiral allene analogue, illustrating the correlation between absolute configuration and spectral properties.
| Compound | Absolute Configuration | Specific Rotation [α]D | CD Cotton Effect (λmax [nm], Δε) |
| (R)-1,3-diphenylallene | R | +314° | (275, +10.5), (240, -8.2) |
| (S)-1,3-diphenylallene | S | -312° | (275, -10.2), (240, +8.0) |
Data are hypothetical and for illustrative purposes.
Reactivity Profiles and Mechanistic Investigations of 1,4 Dimethoxy 4 Methyl 1,2 Pentadiene and Allene Ethers
Cycloaddition Chemistry of Allenes
Cycloaddition reactions are powerful tools for rapidly building molecular complexity, as they form at least two new bonds and a ring in a single, often atom-economical, step. rsc.org Allenes are excellent partners in these transformations due to their strained and electron-rich π-systems. rsc.org They can participate in a variety of cycloaddition reactions, including [4+2], [2+2], and 1,3-dipolar cycloadditions, acting as a two-carbon component. bg.ac.rs
The Diels-Alder reaction is a [4+2]-cycloaddition between a conjugated diene and a dienophile. organic-chemistry.org Allenes can serve as potent dienophiles, where one of their π-bonds reacts with the diene to form a six-membered ring. thieme-connect.comorganic-chemistry.org This reaction results in a cycloadduct with an exocyclic double bond, a feature that can be used for further synthetic manipulations. thieme-connect.com While allenes have historically played a minor role in Diels-Alder reactions, their increased availability and the recognition of their unique stereochemical possibilities have led to a change in this situation. thieme-connect.com The reaction can be stepwise, although systematic investigations are limited. acs.org
Computational studies on the reaction of allene (B1206475) with butadiene suggest the possibility of a concerted pathway or a stepwise mechanism involving a diradical intermediate that can cyclize to either the [4+2] or a [2+2] adduct. acs.org
The outcomes of Diels-Alder reactions are governed by regioselectivity and stereoselectivity, which determine the orientation of the reactants and the spatial arrangement of the atoms in the product.
Regioselectivity : When an unsymmetrical diene reacts with an unsymmetrical dienophile, such as a substituted allene, two different constitutional isomers (regioisomers) can be formed. masterorganicchemistry.com The regioselectivity is largely dictated by electronic factors. chemistrysteps.com Frontier Molecular Orbital (FMO) theory is often used to predict the major product, which arises from the alignment that best matches the largest orbital coefficients of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). chemistrysteps.comwikipedia.org Generally, the reaction follows an "ortho-para rule," where dienes with a terminal electron-donating group (EDG) favor the "ortho" product, and dienes with a substituent at the 2-position favor the "para" product. masterorganicchemistry.comwikipedia.org
Stereoselectivity : Stereoselectivity in allene Diels-Alder reactions is complex and multifaceted. thieme-connect.com
Axial-to-Center Chirality Transfer : A key feature is the ability to transfer chirality. Since 1,3-disubstituted allenes are axially chiral, their participation in Diels-Alder reactions can lead to the formation of cycloadducts with new stereocenters in a controlled manner. thieme-connect.com
Endo/Exo Selectivity : Like traditional Diels-Alder reactions, those involving allenes can exhibit endo/exo selectivity. The endo product is often favored under kinetic control due to stabilizing secondary orbital interactions. organic-chemistry.org Strained cyclic allenes, for example, show a high preference for the endo adduct, a selectivity that has been attributed to a new type of secondary orbital interaction arising from the twisted geometry of the allene. nih.gov This interaction involves the LUMO of the non-reacting allene carbon (C-3) and the HOMO of the diene. nih.gov
Table 1: Regioselectivity in Diels-Alder Reactions of Substituted Dienes
| Diene Substituent Position | Substituent Type | Major Product | Nickname |
| 1-Substituted | Electron Donating Group (EDG) | 1,2-disubstituted | "ortho" |
| 2-Substituted | Electron Donating Group (EDG) | 1,4-disubstituted | "para" |
The [2+2] cycloaddition of an allene with an alkene or alkyne is a direct method for synthesizing four-membered cyclobutane (B1203170) and cyclobutene (B1205218) rings. rsc.orgrsc.org According to the Woodward-Hoffmann rules, a concerted thermal [2+2] cycloaddition is symmetry-forbidden as a suprafacial-suprafacial process but can occur through stepwise pathways involving biradical intermediates or via a symmetry-allowed suprafacial-antarafacial process. bg.ac.rsnih.gov These reactions can be induced thermally, photochemically, or with transition metal catalysts. rsc.orgrsc.org
Thermal [2+2] Cycloadditions : High temperatures are often required for thermal [2+2] cycloadditions, which can lead to lower regio- and stereoselectivity, especially in intermolecular reactions. bg.ac.rs Intramolecular versions, however, can be highly efficient for creating polycyclic systems. rsc.org Depending on which double bond of the allene moiety participates, either a "proximal" or "distal" cycloadduct can be formed. rsc.org
Photochemical [2+2] Cycloadditions : Photochemical conditions provide an alternative pathway for [2+2] cycloadditions. bg.ac.rs These reactions typically proceed by photoexcitation of one of the reactants to an excited state, which then reacts with the ground state of the other component. nih.govlibretexts.org This method is effective for creating strained four-membered rings. libretexts.org Recent methodologies have utilized visible light in conjunction with transition metal photocatalysts, such as iridium complexes, to promote these reactions under mild conditions. bg.ac.rs
Ketene-Allene [2+2] Cycloadditions : Ketenes are particularly reactive partners for allenes in thermal [2+2] cycloadditions. libretexts.orgacs.org The reaction is believed to proceed through a concerted [π2s + π2a] mechanism, where the alkene component adds suprafacially and the ketene (B1206846) adds antarafacially. nih.govacs.orgyoutube.com Intramolecular versions of this reaction have been developed to generate bicyclic ketone products. acs.orgnih.gov The regioselectivity of the cycloaddition can vary depending on the substitution pattern of the allene. acs.orgnih.gov
The 1,3-dipolar cycloaddition is a versatile method for constructing five-membered heterocyclic rings. benthamdirect.comresearchgate.net In these reactions, allenes act as the two-atom component (dipolarophile), reacting with a three-atom 1,3-dipole. benthamdirect.comresearchgate.net
The regioselectivity of this reaction is a key consideration, as the dipole can add across either of the two double bonds of the allene. Furthermore, for each double bond, two different regioisomers can be formed. nih.gov The outcome is often under kinetic control and can be predicted by computational DFT approaches, which analyze the activation barriers of the different possible pathways. nih.govnih.gov The reaction generally follows a concerted, one-step mechanism. nih.govnih.gov
Common 1,3-dipoles used in reactions with allenes include:
Azides : The reaction of azides with allenes yields triazoline derivatives. nih.govrsc.org The reaction conditions can be harsh, sometimes requiring heating in the absence of a solvent. nih.gov
Nitrones : Nitrones react with allenes to produce isoxazolidines.
Diazomethane (B1218177) : The cycloaddition of diazomethane with allenes leads to pyrazoline products. nih.gov
Quantum chemical studies have shown that for the reaction between methyl azide (B81097) and various allenes, the formation of the 1,5-adduct is favored over the 1,4-adduct. researchgate.netnih.gov The reactivity of the allene decreases as the number of heteroatoms within the allene backbone increases. researchgate.netnih.gov
Allene ethers and related allenic systems can undergo various intramolecular cyclization reactions to form cyclic structures. pitt.edu A prominent example is the Nazarov cyclization, an acid-catalyzed electrocyclic reaction used to synthesize cyclopentenones. wikipedia.org The classical Nazarov cyclization involves the 4π-conrotatory electrocyclic ring closure of a divinyl ketone, activated by a protic or Lewis acid, to form a pentadienyl cation intermediate. wikipedia.orgthermofisher.comorganic-chemistry.org
Allenyl vinyl ketones (AVKs) are particularly reactive substrates for the Nazarov reaction. acs.org Under acidic conditions, they rapidly cyclize to generate a stabilized oxyallyl cation. acs.org This highly reactive intermediate can be trapped by various nucleophiles or participate in subsequent cycloaddition reactions. acs.org The reaction provides a pathway to 5-hydroxycyclopent-2-enones if the cyclization is interrupted by water. organic-chemistry.org The versatility of this reaction makes it a valuable tool in the synthesis of natural products. thermofisher.comorganicreactions.org
Table 2: Key Intramolecular Cyclizations of Allene Derivatives
| Reaction Name | Substrate Type | Key Intermediate | Product Type |
| Nazarov Cyclization | Allenyl Vinyl Ketone | Oxyallyl Cation | Cyclopentenone |
| Rhodium(I)-catalyzed Alder-Ene | Allenynes | - | Cross-conjugated trienes |
| Molybdenum-mediated Carbonylation | Allenynes | - | α-alkylidene cyclopentenones |
Diels-Alder Cycloadditions (4+2) with Allene Dienophiles
Transition Metal-Catalyzed Functionalizations of Allenes
Transition metals are powerful catalysts for a wide array of transformations involving allenes, owing to the unique ability of allenes to coordinate with metals and undergo subsequent reactions like oxidative addition, carbometallation, and reductive elimination. pitt.edursc.org Catalysts based on palladium, rhodium, gold, nickel, and other metals have been employed. bg.ac.rspitt.eduacs.orgrsc.org
Key transition metal-catalyzed reactions involving allenes include:
Cross-Coupling Reactions : Palladium catalysts are widely used to facilitate the cross-coupling of allenes. iaea.org For instance, the palladium-catalyzed oxidative cross-coupling of two different allenes can be achieved to form functionalized acs.orgdendralenes. nih.govacs.org This involves a selective allenic C-H activation directed by a nearby olefin, followed by carbopalladation and β-hydride elimination. nih.govacs.org Palladium catalysis has also been used for the synthesis of allenic aromatic ethers through C-O bond formation between phenols and allenylic carbonates. nih.gov
Cycloaddition Reactions : Transition metals can catalyze cycloadditions that are difficult to achieve under thermal or photochemical conditions. rsc.org This includes [2+2+2] cycloadditions, which efficiently construct six-membered rings from three unsaturated components. rsc.org Allenes are highly effective partners in these reactions, displaying better reactivity than simple alkenes. rsc.org Rhodium(I) complexes, for example, can catalyze the enantioselective intermolecular [2+2+2] cycloaddition of ene-allenes with allenoates, generating multiple stereocenters in a single step. acs.org Nickel-catalyzed [4+2] cycloadditions between enones and allenes have also been developed to produce dihydropyrans. rsc.org
Cycloisomerization and Cyclization : Transition metals catalyze the rearrangement of allenes into various cyclic products. acs.org For example, rhodium(I) can catalyze the cycloisomerization of ene-allenes to afford tetrahydroazepines. pitt.edu Gold and palladium catalysts are effective in promoting the cyclization of 1,2-allenyl ketones to form substituted furans. acs.org
Hydrofunctionalization : This involves the addition of an H-X bond across one of the π-bonds of the allene. A notable example is the hydroarylation of allenes, where a C-H bond of an arene is added. duke.edu This reaction is often catalyzed by electrophilic late transition metals, particularly cationic gold(I) complexes, and works well with electron-rich arenes. duke.edu
Metal-Catalyzed Inter- and Intramolecular Cyclizations of Allene Derivatives
Metal-catalyzed cyclization reactions of allenes are a powerful method for the synthesis of carbo- and heterocyclic compounds. thieme-connect.de A variety of transition metals, including gold, silver, palladium, and rhodium, have been shown to effectively catalyze these transformations. thieme-connect.de The specific catalyst employed can influence the reaction mechanism and the resulting product distribution. thieme-connect.de
For allene ethers like 1,4-Dimethoxy-4-methyl-1,2-pentadiene, gold and other soft, carbophilic Lewis acids are expected to activate the allene by coordinating to one of the double bonds, making it more susceptible to nucleophilic attack. In the case of an intramolecular cyclization, a tethered nucleophile would attack the activated allene. The presence of the methoxy (B1213986) groups in this compound would likely influence the regioselectivity of the nucleophilic attack due to their electronic effects.
Palladium catalysts, on the other hand, can engage in a different mechanistic pathway where a vinylpalladium intermediate is formed upon cyclization. This intermediate can then participate in subsequent cross-coupling reactions, allowing for the construction of more complex molecular architectures. thieme-connect.de The substitution pattern of the allene, including the presence of the methoxy and methyl groups in this compound, would play a crucial role in determining the stereochemical outcome of these cyclization reactions. thieme-connect.de
Below is a table summarizing representative metal-catalyzed cyclizations of allene ethers, which can serve as models for the expected reactivity of this compound.
| Catalyst | Allene Substrate | Nucleophile | Product | Yield (%) | Reference |
| AuCl(PPh₃)/AgOTf | Methoxy-substituted allenyl alcohol | Intramolecular OH | Dihydrofuran derivative | 85 | (Adapted from thieme-connect.de) |
| Pd(PPh₃)₄ | Allenyl amine with a tethered aryl halide | Intramolecular N | Indole (B1671886) derivative | 78 | (Adapted from thieme-connect.de) |
| Rh(I) complex | Ene-allene | Intramolecular C=C | Fused carbocycle | 92 | (Adapted from acs.org) |
Hydrofunctionalization Reactions (Hydroarylation, Hydroamination) of Allene Ethers
Hydrofunctionalization reactions, such as hydroarylation and hydroamination, represent atom-economical methods for the formation of new carbon-carbon and carbon-nitrogen bonds. beilstein-journals.orgwikipedia.org In the context of allene ethers like this compound, the electron-donating nature of the methoxy groups is expected to significantly influence the regioselectivity of these additions.
Hydroarylation: The addition of an aromatic C-H bond across one of the double bonds of an allene can be catalyzed by various transition metals, with gold(I) complexes being particularly effective. hw.ac.uk For an allene ether, the nucleophilic attack of the arene is anticipated to occur at the central carbon of the allene, leading to the formation of a vinyl arene, or at a terminal carbon, yielding an allyl arene. The regiochemical outcome is often dependent on the electronic properties of the allene. With the electron-rich this compound, a gold-catalyzed hydroarylation would likely favor the formation of the allylic product. hw.ac.uk
Hydroamination: The addition of an N-H bond across an allene is a direct route to allylic amines. beilstein-journals.org Gold and copper catalysts have been successfully employed for the intermolecular hydroamination of allenes with sulfonamides and amines. beilstein-journals.org The regioselectivity of this reaction is also influenced by the electronic nature of the allene. For this compound, the nucleophilic attack of the amine is expected to be directed to the more electron-rich terminal carbon of the allene system. beilstein-journals.org
The following table provides examples of hydrofunctionalization reactions of allenes, illustrating the types of products that could be expected from this compound.
| Reaction Type | Catalyst | Allene Substrate | Reagent | Product | Regioselectivity | Yield (%) | Reference |
| Hydroarylation | Au(I) complex | 1,3-disubstituted allene | Indole | Allylated indole | High | 88 | (Adapted from hw.ac.uk) |
| Hydroamination | (PPh₃)AuCl/AgOTf | Phenylallene | TsNH₂ | N-allylic sulfonamide | High (E-selective) | 91 | beilstein-journals.org |
| Hydroarylation | Pd(0)/NHC ligand | Terminal allene | Aryl iodide | 1,1-disubstituted alkene | High | >90 | (Adapted from acs.orgorganic-chemistry.org) |
C-H Activation and Functionalization Mediated by Transition Metals
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds. researchgate.netyoutube.com Allenes have been shown to be effective coupling partners in these reactions, leading to a variety of products through alkenylation, allenylation, allylation, and annulation pathways. researchgate.netresearchgate.net The specific outcome of these reactions is governed by the nature of the catalyst and the structure of the allene. researchgate.net
For a substrate like this compound, the presence of multiple C-H bonds presents challenges in terms of regioselectivity. However, the use of directing groups can provide precise control over which C-H bond is activated. youtube.com In the absence of a directing group, the inherent electronic properties of the molecule would guide the reaction. The electron-rich nature of the allene moiety in this compound would make it a suitable partner for coupling with C-H bonds activated by electrophilic metal centers. youtube.com
Mechanistically, these reactions often proceed through the formation of an organometallic intermediate, which then reacts with the allene. youtube.com The insertion of the allene into the metal-carbon bond can lead to various intermediates, which can then undergo further transformations to yield the final product. researchgate.net
The table below showcases examples of transition metal-mediated C-H functionalization reactions involving allenes.
| Catalyst | Substrate with C-H bond | Allene Partner | Product Type | Reference |
| Rh(III) | N-acyl amino acid | Electronically unbiased allene | Dienylated product | researchgate.net |
| Co(II) | Benzamide | Terminal allene | Isoquinolinone | (Adapted from researchgate.net) |
| Pd(II) | N-benzoylsulfonamide | Substituted allene | Dihydroisoquinolin-1(2H)-one | (Adapted from researchgate.net) |
Oxidative Transformations and Cross-Coupling Reactions of Allene Scaffolds
The unique reactivity of allenes makes them valuable substrates for oxidative transformations and cross-coupling reactions, enabling the synthesis of complex molecular structures. nih.gov Alkoxyallenes, in particular, have been utilized as versatile building blocks in these transformations. rsc.org
Oxidative Transformations: The oxidation of allenes can lead to a variety of products depending on the oxidant and reaction conditions. For example, the electrochemical dioxygenation of allenes has been reported to yield allylic alcohols and dienes. acs.org The presence of the methoxy groups in this compound would likely influence the stability of any radical or cationic intermediates formed during an oxidative process, thereby affecting the product distribution.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Alkoxyallenes can participate in these reactions as coupling partners. For instance, the cross-coupling of methoxy-substituted allenes with internal alkynes has been shown to produce enol ethers with high stereoselectivity. nih.gov Palladium-catalyzed oxidative allene-allene cross-coupling has also been developed for the synthesis of functionalized wikipedia.orgdendralenes. nih.gov In such a reaction, this compound could potentially couple with another allene molecule, leading to a highly conjugated system.
The following table presents examples of oxidative and cross-coupling reactions of allenes.
| Reaction Type | Catalyst | Allene Substrate | Coupling Partner | Product | Reference |
| Cross-Coupling | Titanium-based | Methoxy-substituted allene | Internal alkyne | Enol ether | nih.gov |
| Oxidative Cross-Coupling | Palladium | Substituted allene | Another allene | wikipedia.orgdendralene | nih.gov |
| Oxidative Cyclization | Iron(III) Chloride | Vinyl alkoxyallene | - | Cyclopentenone derivative | (Adapted from researchgate.net) |
Pericyclic Reactions of Allenes Beyond Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ebsco.com Allenes can participate in a variety of pericyclic reactions, including sigmatropic rearrangements and ene reactions, which are not classified as cycloadditions. nih.gov
Sigmatropic Rearrangements (e.g., [1,n]-,researchgate.netresearchgate.net-Sigmatropic Shifts)
Sigmatropic rearrangements involve the migration of a sigma bond across a pi system. libretexts.orglibretexts.org Allene-containing systems can undergo various types of sigmatropic rearrangements, with researchgate.netresearchgate.net-sigmatropic shifts being particularly common for allene ethers.
The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, is a well-known example. organic-chemistry.org An analogous rearrangement can occur in systems containing an allenyl ether moiety. For a molecule like this compound, a researchgate.netresearchgate.net-sigmatropic rearrangement could potentially occur if an appropriate vinyl ether functionality is present elsewhere in the molecule or is formed in situ.
researchgate.netresearchgate.net-Hydrogen shifts in alkyl-substituted allenes have also been studied, although they often require high temperatures. acs.orgmdpi.com The specific substitution pattern of this compound would dictate the feasibility and outcome of such rearrangements.
The table below provides examples of sigmatropic rearrangements involving allenes.
| Rearrangement Type | Substrate | Conditions | Product | Reference |
| researchgate.netresearchgate.net-Sigmatropic (Claisen) | Allyl vinyl ether | Thermal | γ,δ-Unsaturated carbonyl | organic-chemistry.org |
| researchgate.netresearchgate.net-Sigmatropic (Cope) | 1,5-diene | Thermal | Isomeric 1,5-diene | libretexts.orglibretexts.org |
| researchgate.netorganic-chemistry.org-Hydrogen Shift | Allene with conjugated diene | Thermal | Conjugated triene | libretexts.orglibretexts.org |
Ene Reactions with Allenic Components
The ene reaction is a pericyclic reaction that involves the reaction of an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). wikipedia.orgorganic-chemistry.org Allenes can serve as the "ene" component in these reactions. nsf.gov The reactivity of allenes in ene reactions is dependent on their substitution pattern. nsf.gov
In an ene reaction involving this compound, a C-H bond allylic to the allene system could be transferred to an enophile. The presence of the methyl group at the 4-position provides such an allylic C-H bond. The reaction would result in the formation of a new carbon-carbon bond and a shift of the double bonds.
Intramolecular ene reactions of allenes have also been reported and are often more facile than their intermolecular counterparts due to entropic factors. thieme-connect.de The stereoselectivity of these reactions is often high and can be used to construct complex cyclic systems. wikipedia.org
Examples of ene reactions involving allenes are presented in the table below.
| Reaction Type | Ene Component | Enophile | Product | Reference |
| Intermolecular | Tetramethylallene | Electron-deficient acetylene | Cross-conjugated triene | rsc.org |
| Intramolecular | Allene-tethered aryne | Internal aryne | Fused ring system | nsf.gov |
| Lewis Acid-Catalyzed | Glyoxylate ester | Alkene | α-Hydroxy ester | (Adapted from wikipedia.org) |
Radical-Mediated Transformations and Functionalization of Allene Ethers
Allene ethers, including structures analogous to this compound, exhibit significant reactivity under radical conditions, allowing for a variety of functionalization reactions. rsc.org The inherent instability of allenes compared to corresponding alkenes and alkynes makes them highly reactive substrates in radical transformations. rsc.org Recent advancements have highlighted the utility of radical functionalization of allenes in the synthesis of complex molecules. rsc.orgresearchgate.net
The reactions can be categorized based on the type of radical generated, including carbon, nitrogen, oxygen, sulfur, and selenium-centered radicals. researchgate.net These reactions encompass difunctionalization and trifunctionalization of the three carbon atoms of the allene moiety, as well as the functionalization of adjacent C-H bonds. rsc.orgresearchgate.net
A key strategy in the functionalization of allenes involves the radical 1,4-addition to 1,3-enynes, which allows for the simultaneous introduction of two functional groups. nih.gov Mechanistically, a single-electron transfer (SET) process, often involving a copper catalyst, can generate a radical species that adds to the enyne. This addition forms a propargyl radical, which can rapidly rearrange to a more stable allenyl radical, ultimately leading to the functionalized allene product. nih.gov
Furthermore, direct functionalization of the allenyl C-H bond can be achieved through a radical-mediated approach. For instance, copper-catalyzed oxidative amination of allenes with N-fluorobenzenesulfonimide (NFSI) allows for the formation of allenamides under mild conditions. nih.gov
The regioselectivity of radical addition to unsymmetrical allenes is a critical aspect of their reactivity. The addition of a radical can occur at the central carbon or one of the terminal carbons of the allene system. Addition to the central carbon generates an allyl radical, while addition to a terminal carbon produces a vinyl radical.
Table 1: Examples of Radical-Mediated Functionalization of Allenes
| Reaction Type | Radical Source | Catalyst/Conditions | Product Type | Ref. |
| Trifluoromethylcyanation | Togni's reagent, TMSCN | Copper catalyst | Tetrasubstituted allenes | nih.gov |
| Sulfonylacylation | Sulfonyl chlorides, Aldehydes | NHC, Photoredox catalyst | Acylated allenes | nih.gov |
| Oxidative Amination | NFSI | Copper catalyst | Allenamides | nih.gov |
| Haloaminative Cyclization | Tertiary amines | Iron catalyst | Functionalized heterocycles | researchgate.net |
| Allenyl Functionalization of Alkenes | Allenyl sulfones | Photoredox catalyst | Homoallenic alcohols/amides | researchgate.net |
Computational Chemistry for Understanding 1,4 Dimethoxy 4 Methyl 1,2 Pentadiene and Allene Derivatives
Quantum Chemical Studies on Allene (B1206475) Bonding, Structure, and Chirality
Allenes are organic compounds characterized by one carbon atom participating in double bonds with two adjacent carbon atoms, forming a cumulated diene system. wikipedia.org The parent compound, propadiene (also known as allene), has a unique and fascinating structure that has been extensively studied using quantum chemical methods. rsc.org
The central carbon atom of the allene moiety is sp-hybridized, forming a linear C=C=C bond angle of 180°. wikipedia.org The two terminal carbons are sp²-hybridized. wikipedia.org A fundamental molecular orbital description shows that the p-orbitals on the central carbon overlap with the p-orbitals of the terminal carbons to create two perpendicular π-bonds. wikipedia.orgchemtube3d.com This orthogonal arrangement of the π-systems forces the planes containing the substituents on the terminal carbons to be twisted at a 90° angle to each other. wikipedia.org For the unsubstituted allene molecule, this geometry results in a D₂d point group symmetry. wikipedia.orgresearchgate.net
This twisted, non-planar structure is the source of axial chirality in appropriately substituted allenes. wikipedia.orgrsc.org If the substituents on each terminal carbon are different (e.g., in a 1,3-disubstituted allene), the molecule lacks a plane of symmetry and an inversion center, making it chiral and capable of existing as two non-superimposable mirror images (enantiomers). rsc.org Quantum chemical calculations are crucial for understanding the electronic structure that gives rise to this chirality. rsc.org Computational studies have elucidated that the highest occupied molecular orbitals (HOMOs) of allenes can be described as extended helices, a feature directly related to their axial chirality and which has implications for predicting the pathways of cycloaddition reactions. rsc.org
Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for elucidating the complex reaction mechanisms of allene derivatives. acs.org It allows chemists to map potential energy surfaces, identify intermediates and transition states, and distinguish between different possible reaction pathways, such as concerted versus stepwise mechanisms. nih.govacs.org
For instance, DFT calculations have been instrumental in studying pericyclic reactions involving allenes, such as Diels-Alder cycloadditions. nih.govacs.org In the reaction between butadiene and allene, DFT studies, in conjunction with more complex multiconfigurational methods, have shown that the reaction can proceed through a single ambimodal transition state that leads to a bifurcation. nih.govacs.org From this point, the reaction can either proceed in a concerted fashion to the [4+2] cycloadduct or form a diradical intermediate that can subsequently cyclize. nih.govacs.org
DFT is also heavily applied in the study of metal-catalyzed reactions, which are common in allene chemistry. acs.orgmdpi.com In Au- and Pt-catalyzed cycloadditions of indolyl-allenes, DFT calculations revealed that different catalysts can lead to completely different reaction pathways. acs.org The calculations showed that a PtCl₂ catalyst favors a cis [3+2] cycloaddition, while a [JohnPhosAu]⁺ catalyst proceeds through a novel pathway involving a trans [3+2] cycloaddition. acs.org These theoretical findings successfully explained the experimentally observed formation of different products under different catalytic systems. acs.org Similarly, DFT has been used to elucidate the mechanism of C2-C6 enyne-allene cyclizations, supporting a highly asynchronous transition state that lies on the boundary between a concerted and a stepwise diradical mechanism. acs.org
Computational Prediction of Regio- and Stereoselectivity in Allene Reactions
A key strength of computational chemistry is its ability to predict the outcome of reactions where multiple isomers can be formed. DFT calculations are frequently used to rationalize and predict the regio- and stereoselectivity observed in reactions of allenes. acs.orgnih.gov By comparing the activation energies of the transition states leading to different products, researchers can predict which isomer will be favored kinetically.
In the metal-catalyzed cycloadditions of indolyl-allenes, DFT was used to explain the observed stereoselectivity. acs.org The calculations indicated that for the PtCl₂- and [IPrAu]⁺-catalyzed systems, the stereoselectivity is primarily controlled by the interaction energy between the catalyst and the substrate. acs.org Conversely, for the [JohnPhosAu]⁺ catalyst, a lower distortion energy in a newly proposed reaction pathway was found to be responsible for the formation of the opposite enantiomer. acs.org
Another example is the Rh-catalyzed β-OH elimination for the formation of chiral allenes. nih.gov DFT calculations were performed to understand the stereoselectivity. The computations explored various potential transition states and the role of assisting species like water or boric acid. nih.gov The calculations supported a stereospecific anti-β-OH elimination proceeding through a concerted ten-membered cyclic transition state, which helped to explain the high enantiomeric excess observed experimentally. nih.gov These predictive capabilities are invaluable for designing new synthetic routes and optimizing reaction conditions to favor a desired product. chemrxiv.org
| Catalyst System | Predicted Favored Pathway | Predicted Product Configuration | Experimental Product Configuration | Key Computational Finding |
|---|---|---|---|---|
| PtCl₂ | cis [3+2] cycloaddition | R | R | Stereoselectivity controlled by interaction energy. |
| [JohnPhosAu]⁺ | trans [3+2] cycloaddition | S | S | A lower distortion energy favors a different pathway. |
| [IPrAu]⁺ | cis [3+2] cycloaddition | R | R | Electronic properties of the substrate influence product formation. |
Molecular Modeling of Transition States and Reactive Intermediates
The direct observation of short-lived transition states and reactive intermediates is often experimentally challenging. Molecular modeling provides atomic-level detail about the geometry and energetics of these fleeting species, which is critical for a complete understanding of a reaction mechanism. acs.orgnih.gov
Computational studies on the dimerization of allene provide a clear example. Calculations at the CCSD(T)//B3LYP level of theory have been used to model the reaction, supporting a stepwise mechanism that proceeds through diradical intermediates rather than a concerted cycloaddition. nih.gov Researchers were able to locate and characterize two different diastereomeric transition states, described as having orthogonal and skew geometries. nih.gov These transition states lead to a nearly orthogonal singlet bisallyl diradical intermediate. The computational model also calculated the energy barriers for subsequent steps, including the planarization of the diradical and its conrotatory closure to form the final 1,2-dimethylenecyclobutane product. nih.gov
Similarly, in the Diels-Alder reaction of allene with butadiene, computational methods have been used to model the ambimodal transition state and the subsequent diradical intermediate. nih.gov The geometries of these species are optimized, and their energies are calculated, providing a detailed picture of the reaction coordinate. nih.gov In the study of enyne-allene cyclizations, DFT calculations successfully located a highly asynchronous transition structure for the concerted ene reaction, but were unable to locate a transition structure for the formation of a diradical intermediate, suggesting the two pathways merge at the initial transition state. acs.org Quasiclassical direct dynamics trajectories initiated from this transition structure showed that a significant fraction of trajectories still led to the diradical intermediate, highlighting the importance of dynamic effects beyond the minimum-energy path. acs.org
| Step | Transition State/Intermediate | Calculated Barrier (kcal/mol) | Description |
|---|---|---|---|
| C2-C2 Dimerization | Orthogonal TS | 34.5 | Initial bond formation between two allene molecules. |
| C2-C2 Dimerization | Skew TS | 40.3 | Alternative diastereomeric transition state for initial bond formation. |
| Planarization | Bisallyl Diradical | 3.2 | Energy required to flatten the orthogonal diradical intermediate. |
| Methylene (B1212753) Rotation | Bisallyl Diradical | 14.3 | Rotational barrier within the diradical intermediate. |
| Ring Closure | Bisallyl Diradical | 15.7 | Conrotatory closure of the diradical to form the cyclobutane (B1203170) ring. |
Future Research Trajectories and Innovations in 1,4 Dimethoxy 4 Methyl 1,2 Pentadiene Chemistry
Discovery of Novel Catalytic Systems for Allene (B1206475) Functionalization
The functionalization of allenes is a cornerstone of their application in synthesis, and transition-metal catalysis is a primary tool for achieving high selectivity and efficiency. researchgate.netbohrium.com While significant progress has been made, the discovery of new catalytic systems remains a vibrant area of research, aimed at accessing novel chemical space and improving reaction efficiency.
A key goal is the development of catalysts for hydrofunctionalization, an atom-economical strategy that adds E-H bonds (where E can be N, C, O, B, Si, etc.) across the allene structure to create valuable allylic motifs. researchgate.net Research is moving beyond established methods to explore novel metal catalysts that offer complementary reactivity. For instance, iron-catalyzed C–H functionalization of monosubstituted allenes has been reported, utilizing a sterically hindered cationic cyclopentadienyliron dicarbonyl complex. nih.gov This system enables the conversion of simple allenes into previously unreported 1,1-disubstituted allenylic sulfonamides, a contrasteric outcome that challenges conventional reactivity patterns. nih.gov
Silver catalysis represents another promising frontier. The use of silver catalysts has enabled the first efficient intermolecular nitrene transfer to allenes, leading to different products based on the allene's substituents: arylallenes are converted into azetidine (B1206935) derivatives, while alkylallenes yield methylene (B1212753) aziridines. acs.org
Furthermore, copper-hydride (CuH) catalysis has emerged as a powerful tool for the enantioselective functionalization of allenes. nih.govchemrxiv.org These systems have been successfully applied to the allylation of ketones and the hydrocarboxylation of allenes, creating chiral alcohols and carboxylic acids with excellent regio- and enantioselectivity. nih.govchemrxiv.org The development of new chiral ligands for these copper-based systems is a continuing focus, aiming to broaden the substrate scope and improve stereocontrol.
Table 1: Examples of Novel Catalytic Systems in Allene Functionalization
| Catalyst System | Transformation | Product Type | Reference |
|---|---|---|---|
| Cationic Iron Complex | C-H Functionalization | 1,1-Disubstituted Allenylic Sulfonamides | nih.gov |
| Silver (e.g., [Tp*,BrAg]2) | Intermolecular Nitrene Transfer | Azetidines or Methylene Aziridines | acs.org |
| Copper-Hydride (CuH) with Chiral Ligands | Enantioselective Ketone Allylation | Chiral Homoallylic Alcohols | nih.gov |
Future work will likely focus on discovering catalysts that are more economical, operate under milder conditions, and exhibit higher functional group tolerance, further expanding the synthetic utility of alkoxyallenes.
Integration of 1,4-Dimethoxy-4-methyl-1,2-pentadiene in Cascade and Domino Methodologies
Cascade and domino reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient and sustainable approach to building molecular complexity. nih.govrsc.org The multifaceted reactivity of allenes makes them ideal substrates for initiating such reaction sequences. bohrium.com Integrating alkoxyallenes like this compound into these methodologies is a key trajectory for future research.
Alkoxyallenes can serve as versatile precursors in multi-component reactions. For example, a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids produces β-ketoenamides, which can subsequently cyclize to form highly substituted pyridine (B92270) derivatives in a domino fashion. researchgate.net This strategy allows for the rapid assembly of complex heterocyclic structures from simple starting materials.
The inherent reactivity of the allene moiety can also be harnessed to trigger cyclization cascades. Allenes containing a tethered nucleophilic functionality are versatile starting materials for synthesizing cyclic compounds. bohrium.com For instance, transition metal catalysis can promote the cyclization of 2,3-allenols or 2,3-allenamides to form dihydrofurans and hydroxypyrrolinones, respectively. bohrium.com These reactions often proceed through a sequence of steps, such as oxidative addition, insertion, and reductive elimination, all orchestrated by a single catalyst in one pot.
Furthermore, allenes can participate as dienophiles in cascade sequences involving Diels-Alder reactions. An intramolecular cascade of an allenic Diels-Alder reaction followed by a retro-Diels-Alder reaction has been used to construct complex polycyclic frameworks. thieme.com The ability of alkoxyallenes to act as building blocks that trigger subsequent cyclizations makes them powerful tools for constructing functionalized five- and six-membered heterocycles. rsc.org
Future innovations will likely involve designing more intricate cascade sequences initiated by the unique reactivity of alkoxyallenes, potentially combining transition metal catalysis with organocatalysis or biocatalysis to achieve unprecedented levels of molecular complexity in a single synthetic operation. sciforum.net
Exploration of Unprecedented Reactivity Modes for Allene Ethers
Allene ethers, or alkoxyallenes, exhibit a "chameleon type" reactivity, meaning they can react as either nucleophiles or electrophiles depending on the reaction conditions and reagents. rsc.org While their behavior as enol ethers is well-established, with electrophiles typically adding to the central carbon, future research is focused on uncovering and exploiting less conventional reaction modes. rsc.org
One of the most versatile and synthetically valuable reactivity modes involves the deprotonation of the alkoxyallene at the carbon atom adjacent to the oxygen (C-1). researchgate.netrsc.org This "Umpolung" or reversal of polarity generates a potent nucleophile, a lithiated alkoxyallene, which can react with a wide array of electrophiles such as carbonyl compounds, imines, and nitriles. researchgate.net This approach provides access to products with unique substitution patterns that are difficult to achieve through other methods. researchgate.net Often, the initial addition is followed by a spontaneous cyclization, leading to a variety of functionalized heterocycles. rsc.org
Another area of exploration is the reaction of alkoxyallenes with nucleophiles. While less common, nucleophilic attack can occur at the terminal carbons of the allene system, a reactivity pattern that is being increasingly investigated. rsc.org
Furthermore, iron catalysis has recently unveiled a "contrasteric" regiochemical outcome in the C-H functionalization of electronically unbiased allenes, demonstrating that new catalytic systems can unlock fundamentally new reactivity pathways. nih.gov This suggests that other transition metals could also mediate novel transformations of alkoxyallenes that deviate from established patterns. The development of methods for the direct functionalization of allenic C-H bonds via radical pathways is also an emerging area that promises to expand the synthetic toolbox for these compounds. nih.gov
The ongoing exploration of these non-classical reactivity patterns will continue to expand the synthetic utility of allene ethers, solidifying their role as versatile and powerful intermediates in organic synthesis.
Advancements in Sustainable and Green Synthetic Approaches for Allene Derivatives
In line with the principles of green chemistry, a major thrust in modern organic synthesis is the development of environmentally benign and sustainable methods. ala.org Research in allene chemistry is increasingly focused on improving the atom economy, reducing waste, and utilizing milder, more sustainable reaction conditions. researchgate.netnih.gov
A key strategy for enhancing sustainability is the use of catalytic methods, which reduce the need for stoichiometric reagents. acs.org Hydrofunctionalization reactions, for example, are inherently atom-economical as they involve the direct addition of an E-H bond to the allene, generating no byproducts. researchgate.net The development of catalytic domino reactions further enhances sustainability by minimizing purification steps and reducing solvent and energy consumption. nih.gov
A significant recent advancement is the application of visible-light photoredox catalysis for the synthesis of allenes. rsc.org This approach uses light as a renewable energy source to drive chemical reactions under exceptionally mild conditions, often at room temperature. rsc.org Photoredox catalysis has been successfully employed to construct allenes from various precursors, including 1,3-enynes and propargylic carbonates, offering a green alternative to traditional thermal methods. rsc.org
Future research will continue to emphasize the development of greener synthetic routes. This includes:
Catalyst Development: Designing catalysts based on earth-abundant and non-toxic metals.
Solvent Minimization: Performing reactions in greener solvents (like water or bio-renewable solvents) or under solventless conditions. rsc.org
Alternative Energy Sources: Expanding the use of photochemistry, electrochemistry, and mechanochemistry to drive allene transformations.
Radical Pathways: Exploring radical transformations, which often proceed under mild conditions and offer unique synthetic possibilities for functionalizing allenes. nih.govrsc.org
Table 2: Principles of Green Chemistry Applied to Allene Synthesis
| Green Chemistry Principle | Application in Allene Chemistry | Benefit | Reference |
|---|---|---|---|
| Atom Economy | Catalytic hydrofunctionalization and cycloaddition reactions. | Maximizes incorporation of starting materials into the final product, minimizing waste. | researchgate.netnih.gov |
| Catalysis | Use of transition metal, organo-, or photocatalysts. | Reduces need for stoichiometric reagents, enables reactions under milder conditions. | acs.orgrsc.org |
| Benign Solvents/Conditions | Performing reactions under solventless conditions or in environmentally friendly solvents. | Reduces volatile organic compound (VOC) emissions and waste. | rsc.org |
| Energy Efficiency | Employing visible-light photoredox catalysis. | Utilizes light as a renewable energy source, allowing reactions to proceed at ambient temperature. | rsc.org |
By embracing these principles, the chemical community can ensure that the synthesis and functionalization of valuable molecules like this compound derivatives are performed in an efficient, safe, and environmentally responsible manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
